5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Lipophilicity Physicochemical Property Comparison Membrane Permeability Prediction

Researchers synthesizing kinase inhibitor libraries or PROTACs require well-characterized biphenyl carboxylic acid building blocks with consistent purity and defined physicochemical properties. This compound addresses that need: • LogP 4.38 (+0.43 vs. non-nitrated analog) for tuning membrane permeability of ATP-competitive inhibitors • Nitro group (Hammett σₚ ~+1.27) enables controlled reduction to aniline for E3 ligase conjugation in PROTAC development • 98% purity minimizes byproduct interference in screening cascades; 14 Da mass shift from methoxy analog facilitates unambiguous LCMS reaction monitoring

Molecular Formula C14H8F3NO5
Molecular Weight 327.215
CAS No. 1261782-84-6
Cat. No. B566726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid
CAS1261782-84-6
Synonyms5-Nitro-3-(4-trifluoroMethoxyphenyl)benzoic acid
Molecular FormulaC14H8F3NO5
Molecular Weight327.215
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F
InChIInChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)18(21)22/h1-7H,(H,19,20)
InChIKeyZMLDVKJABWTHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261782-84-6): A Biphenyl-3-carboxylic Acid Building Block with Dual Electron-Withdrawing Functionality


5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261782-84-6), systematically named 5-nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid, is a research-use biphenyl derivative (C₁₄H₈F₃NO₅, MW 327.21 g/mol) that combines a carboxylic acid, a nitro group, and a para-trifluoromethoxyphenyl substituent on a 1,1'-biphenyl scaffold [1] . The compound serves as a versatile synthetic intermediate in medicinal and organic chemistry, where its electron-withdrawing substituents impart distinct physicochemical properties that differentiate it from structurally related biphenyl carboxylic acid building blocks .

Why Unsubstituted and Mono-substituted Biphenyl-3-carboxylic Acid Analogs Cannot Replace 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid in Synthetic Workflows


Within the biphenyl-3-carboxylic acid building-block family, compounds lacking the dual electron-withdrawing nitro and trifluoromethoxy groups exhibit substantially different lipophilicity, electronic profiles, and synthetic reactivity [1]. The target compound's computed LogP of 4.38 contrasts sharply with the LogP of 3.95 reported for 4'-(trifluoromethoxy)biphenyl-3-carboxylic acid, which lacks the nitro substituent ; this difference translates to roughly a 2.7-fold change in octanol/water partitioning. Similarly, analogs that replace the trifluoromethoxy group with methoxy or trifluoromethyl substitutions (e.g., CAS 1261911-36-7, MW 341.24) alter both steric bulk and electron-withdrawing character, directly affecting coupling efficiency in downstream Suzuki–Miyaura reactions and the metabolic stability of derived products [1]. Generic substitution therefore introduces uncontrolled variables in multistep syntheses, compromising reproducibility, yield, and the physicochemical attributes of final compounds.

Quantitative Differentiation Evidence for 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid


LogP Difference Drives Lipophilicity-Based Selection Over Non-Nitro Biphenyl Analog for Membrane Permeability Tuning

In a cross-study comparison of computed partition coefficients, 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid exhibits a LogP of 4.38 , representing a +0.43 unit increase relative to 4'-(trifluoromethoxy)biphenyl-3-carboxylic acid (LogP 3.95) . This difference corresponds to an approximately 2.7-fold higher octanol/water partition coefficient, directly attributable to the presence of the nitro substituent. Separately, the PubChem XLogP3-AA value of 4.1 [1] provides a consensus computed lipophilicity estimate. The elevated LogP suggests enhanced passive membrane permeability potential for the target compound and its direct derivatives compared to the non-nitrated analog.

Lipophilicity Physicochemical Property Comparison Membrane Permeability Prediction

Enhanced Electron-Withdrawing Character Via Nitro Substituent Compared to Non-Nitrated Biphenyl Carboxylic Acid Scaffolds

Within the class of biphenyl carboxylic acids bearing a trifluoromethoxy substituent, the incorporation of a nitro group introduces a strong electron-withdrawing effect quantified by the Hammett substituent constant. For the closely related 3-nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid scaffold, the nitro group contributes a Hammett σₚ value of +1.27, while the trifluoromethoxy group independently enhances lipid solubility by +0.7 LogP units relative to the methoxy analog . The target compound, bearing both substituents in the 5-nitro and 4'-trifluoromethoxy positions, is inferred to exhibit comparable combined electronic-withdrawing and lipophilicity-modulating effects. No direct quantitative pKa or Hammett constant was identified specifically for CAS 1261782-84-6; data are extrapolated from the same biphenyl nitro-trifluoromethoxy carboxylic acid structural class.

Electronic Effects Hammett Constants Structure-Reactivity Relationships

Purity Tier Differentiation: 98% (HPLC) Specification Enables Reproducible Synthesis Where Standard 95% Grade Introduces Byproduct Risk

Commercial availability data show that 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is offered at distinct purity tiers: 95% minimum purity is specified by AKSci , while Leyan supplies the compound at 98% purity , and MolCore offers a 'not less than' 97% grade . For procurement decisions, the 98% purity tier from Leyan provides a 3% absolute purity advantage over the 95% grade. In multistep syntheses where this compound serves as a key intermediate, a 3% reduction in unknown impurities (from ~5% total impurities to ~2%) can translate into measurably higher downstream coupling yields and reduced purification burden, directly impacting project timelines and cost-per-successful-synthesis.

Chemical Purity Procurement Specification Synthetic Reproducibility

Molecular Weight and Formula Distinguish the Compound from Methoxy/Trifluoromethyl-Substituted Analogs in LCMS and Preparative Workflows

The target compound (MW 327.21 g/mol, C₁₄H₈F₃NO₅) [1] is unambiguously distinguishable from the commonly co-inventoried analog 4'-methoxy-5-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261911-36-7, MW 341.24 g/mol, C₁₅H₁₀F₃NO₅) by a mass difference of 14.03 Da (ΔCH₂) and by the elemental substitution of OCH₃ with OCF₃ versus CF₃ with OCH₃ on the biphenyl scaffold. This 4.3% molecular weight difference is readily resolved by standard LCMS analysis, ensuring unambiguous identity confirmation and quantification in reaction monitoring. The exact monoisotopic mass of 327.03545684 Da [2] further supports high-resolution mass spectrometry-based identification.

Molecular Identity Quality Control Analytical Method Development

Preferred Application Scenarios for 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid Based on Quantified Differentiation


Suzuki–Miyaura Coupling Building Block for Kinase Inhibitor Fragment Libraries Requiring High Lipophilicity

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can leverage the compound's LogP of 4.38 to introduce a lipophilic biphenyl carboxylic acid motif in a single coupling step. The +0.43 LogP advantage over the non-nitrated 4'-(trifluoromethoxy)biphenyl-3-carboxylic acid scaffold provides a quantifiable physicochemical handle for tuning membrane permeability of ATP-competitive inhibitors targeting intracellular kinases. The 98% purity grade ensures that library compounds are generated with minimal byproduct contamination, reducing false-positive rates in biochemical screening cascades.

Nitro-Reduction Precursor for Generating 5-Amino-3-(4-trifluoromethoxyphenyl)benzoic Acid in PROTAC Linker Synthesis

The electron-withdrawing nitro group (Hammett σₚ +1.27 class-level estimate ) activates the aromatic ring for controlled reduction to the corresponding aniline derivative. This amino intermediate serves as a conjugation handle for attaching E3 ligase-recruiting moieties in PROTAC (proteolysis-targeting chimera) development. The 14 Da mass difference from the methoxy/trifluoromethyl analog (CAS 1261911-36-7) facilitates unambiguous LCMS tracking of reduction progress and product formation.

Analytical Reference Standard for Biphenyl Impurity Profiling in Pharmaceutical Development

The compound's well-defined monoisotopic mass (327.03545684 Da) [1], combined with its distinct trifluoromethoxy isotopic signature, makes it suitable as an analytical reference standard for LC-HRMS impurity profiling of biphenyl-containing drug substances. Its commercial availability at 98% purity supports its use as a spiking standard in forced degradation studies, where the 3% purity differential over 95% grades reduces background noise in impurity quantitation.

Physicochemical Probe for Evaluating Substituent Effects on Biphenyl Carboxylic Acid Acidity and Protein Binding

Physical organic chemistry groups investigating substituent effects on benzoic acid pKa and serum albumin binding can employ this compound as a model substrate bearing two electron-withdrawing groups (NO₂ and OCF₃) in a defined spatial arrangement. The Hammett σₚ of +1.27 for the nitro group , combined with the lipophilicity-enhancing effect of OCF₃ (+0.7 LogP vs OCH₃), enables systematic structure-property relationship studies where both electronic and lipophilic contributions can be deconvoluted.

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